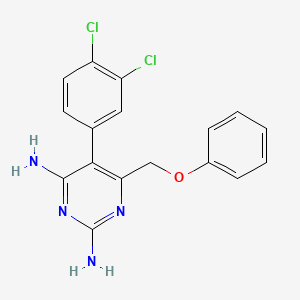
Acetamide, N-(4-(cyclohexyloxy)-1-cyclohexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-(cyclohexyloxy)-1-cyclohexyl)- is a chemical compound with the molecular formula C14H25NO2 It is known for its unique structure, which includes a cyclohexyloxy group and a cyclohexyl group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(cyclohexyloxy)-1-cyclohexyl)- typically involves the reaction of cyclohexylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with cyclohexanol to yield the final product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(4-(cyclohexyloxy)-1-cyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide nitrogen or the cyclohexyloxy group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Cyclohexanone, cyclohexyl carboxylic acid.
Reduction: Cyclohexylamine, cyclohexanol.
Substitution: N-substituted acetamides, O-substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N-(4-(cyclohexyloxy)-1-cyclohexyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(4-(cyclohexyloxy)-1-cyclohexyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, leading to changes in cellular signaling pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Oxocyclohexyl)acetamide: Similar structure but with a ketone group instead of the cyclohexyloxy group.
Cyclohexylacetamide: Lacks the cyclohexyloxy group, making it less complex.
N-Cyclohexylacetamide: Similar but without the additional cyclohexyloxy group.
Uniqueness
Acetamide, N-(4-(cyclohexyloxy)-1-cyclohexyl)- is unique due to the presence of both cyclohexyloxy and cyclohexyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
36902-86-0 |
|---|---|
Fórmula molecular |
C14H25NO2 |
Peso molecular |
239.35 g/mol |
Nombre IUPAC |
N-(4-cyclohexyloxycyclohexyl)acetamide |
InChI |
InChI=1S/C14H25NO2/c1-11(16)15-12-7-9-14(10-8-12)17-13-5-3-2-4-6-13/h12-14H,2-10H2,1H3,(H,15,16) |
Clave InChI |
FQZUWKPQJOZYOH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1CCC(CC1)OC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


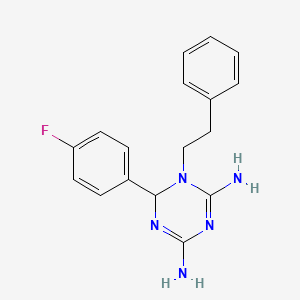
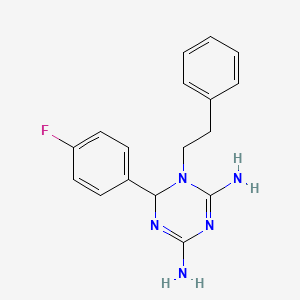
![2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol](/img/structure/B12803071.png)

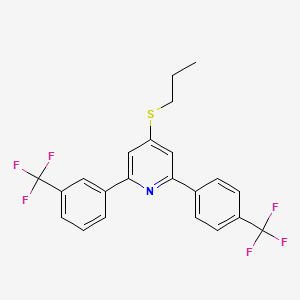


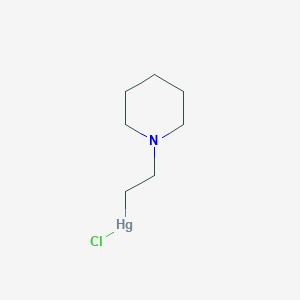

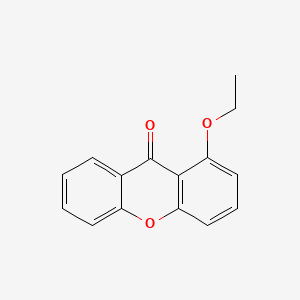
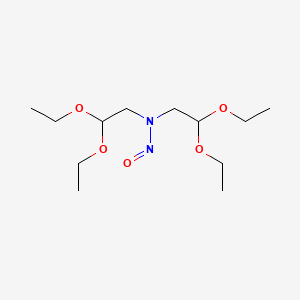
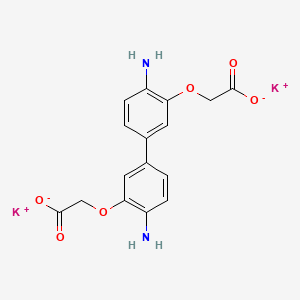
![(2S)-2-[[(2S)-2-amino-4-phenyl-butanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12803108.png)
